molecular formula C6H7N3O2 B13112927 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

Cat. No.: B13112927
M. Wt: 153.14 g/mol
InChI Key: DNSRHYIDYPDGNW-UHFFFAOYSA-N
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Description

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, and an acetyl group at position 3. Pyrimidine derivatives are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetyl-4-amino-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7N3O2/c1-3(10)4-5(7)8-2-9-6(4)11/h2H,1H3,(H3,7,8,9,11)

InChI Key

DNSRHYIDYPDGNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CNC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-amino-6-hydroxypyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be contextualized by comparing it to related pyrimidine and ethanone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name (Reference) Substituents/Modifications Molecular Formula Synthesis Method Key Properties/Biological Activities
1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone 4-amino, 6-hydroxy, 5-acetyl C₇H₉N₃O₂ Not explicitly stated High polarity (amino/hydroxy groups); inferred solubility in polar solvents
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 4-(4-fluorophenyl), 2-sulfanylidene, 6-methyl C₁₃H₁₃FN₂OS Biginelli condensation X-ray crystallography confirmed planar structure; potential antimicrobial activity
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone 4-(dimethylaminophenyl), 2-thioxo, 6-methyl C₁₅H₁₉N₃OS Biginelli condensation Enhanced lipophilicity (thioxo, dimethylamino); antimicrobial applications
1-[2-(6-Methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone Quinazoline-fused pyrimidine, 6-methoxy C₁₈H₁₉N₅O₂ Multi-step condensation Increased structural complexity; potential kinase inhibition
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene-cyanothiophene hybrid C₉H₇N₅OS Cyclocondensation with dioxane Antioxidant and antifungal activities

Crystallographic and Structural Analysis

  • X-ray Diffraction : Compounds like the fluorophenyl derivative () were analyzed using SHELX software, revealing planar pyrimidine rings and intermolecular hydrogen bonds. The target compound likely exhibits similar stability and crystallinity due to its hydrogen-bonding capabilities .
  • Conformational Flexibility : The acetyl group at position 5 may introduce torsional flexibility, contrasting with rigid fused-ring systems (e.g., quinazoline in ) .

Biological Activity

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is a structural analog of various nucleosides and has been investigated for its role in inhibiting specific enzymatic pathways crucial for cell proliferation and viral replication.

The molecular formula of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is C6H8N4OC_6H_8N_4O, with a molecular weight of 168.16 g/mol. Its structure includes an amino group and a hydroxyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC6H8N4O
Molecular Weight168.16 g/mol
IUPAC Name1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

The biological activity of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is primarily attributed to its ability to inhibit enzymes involved in nucleotide synthesis. Specifically, it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in the de novo synthesis of purines. By inhibiting this enzyme, the compound effectively disrupts the proliferation of cancer cells and may also impact viral replication processes.

Antitumor Activity

Research has demonstrated that 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including KB (human cervical carcinoma) and IGROV1 (ovarian carcinoma) cells. The compound's efficacy was assessed through colony formation assays, where it achieved over 99% inhibition at concentrations as low as 1 nM .

Antiviral Activity

In addition to its antitumor effects, this compound has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral polymerases or other essential enzymes involved in the viral life cycle. Such activity could position it as a candidate for further development in antiviral therapies .

Case Study 1: Antitumor Efficacy

A study conducted on SCID mice bearing KB tumors demonstrated that treatment with 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone resulted in significant tumor regression. The compound was administered at varying doses, leading to complete remission in several cases. The mechanism was linked to selective transport via folate receptors, enhancing cellular uptake and subsequent inhibition of tumor growth .

Case Study 2: Viral Inhibition

In another investigation focusing on influenza virus, compounds structurally related to 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone were found to exhibit promising antiviral activity against low micromolar concentrations. These findings suggest that modifications to the pyrimidine structure can enhance bioactivity against viral targets .

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